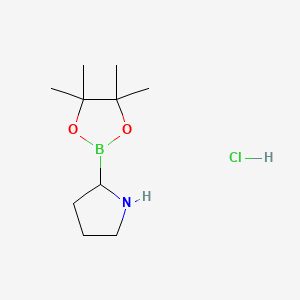

H-Boroproline Pinacol Hydrochloride

説明

BenchChem offers high-quality H-Boroproline Pinacol Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Boroproline Pinacol Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8;/h8,12H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACPBWGBUOFTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747211 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123948-28-7 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of H-Boroproline Pinacol Hydrochloride?

An In-Depth Technical Guide to H-Boroproline Pinacol Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Boron in Modern Drug Discovery

The element boron, positioned next to carbon in the periodic table, possesses unique electronic characteristics that have made it an increasingly vital component in medicinal chemistry.[1] Unlike carbon, boron is an abiotic element, meaning it is not naturally found in biological systems, which can confer novel pharmacological properties and reduce metabolic liabilities.[2] The Lewis acidic nature of the boron atom allows it to form reversible covalent bonds with biological targets, a mechanism that has been successfully exploited in several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[1][3][4]

This guide focuses on a specific and important boron-containing compound: H-Boroproline Pinacol Hydrochloride . As a proline boronic acid analog, it serves as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and a key target for type 2 diabetes therapeutics.[5] The molecule's design incorporates a boronic acid pharmacophore protected as a pinacol ester. This "pro-drug" strategy enhances stability and bioavailability, allowing the active boronic acid to be released under physiological conditions.

This document provides a comprehensive overview of the core physical and chemical properties of H-Boroproline Pinacol Hydrochloride, detailed experimental protocols for its characterization, and insights into the scientific rationale behind these analytical methodologies. It is intended for researchers, chemists, and drug development professionals working with this and similar boronic acid derivatives.

Section 1: Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective use in research and development, informing everything from storage and handling to formulation and analytical method development.

Identification and Structural Characteristics

H-Boroproline Pinacol Hydrochloride is structurally characterized by a pyrrolidine ring (the core of a proline amino acid) where the carboxylic acid is replaced by a boronic acid group. This boronic acid is protected by a pinacol group, forming a five-membered dioxaborolane ring. The pyrrolidine nitrogen is protonated, forming a hydrochloride salt.

Table 1: Compound Identification

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride | [6] |

| Synonyms | H-BoroPro(pin)-OH HCl, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine Hydrochloride | [5] |

| CAS Number | 123948-28-7 | [5] |

| Molecular Formula | C₁₀H₂₀BNO₂・HCl (or C₁₀H₂₁BClNO₂) | [5][6] |

| Molecular Weight | 233.54 g/mol |[5][6] |

Physical Properties

The physical properties dictate the compound's state, appearance, and solubility, which are critical for handling, storage, and experimental design.

Table 2: Physical Property Summary

| Property | Value | Remarks |

|---|---|---|

| Appearance | White to off-white solid | Based on typical appearance of similar boronic esters.[7] |

| Melting Point | Data not available | Must be determined experimentally. Similar compounds have melting points ranging from 142-242°C.[7] |

| Solubility | Data not available | Expected to be soluble in polar organic solvents like methanol and DMSO. Solubility in aqueous solutions will be pH-dependent and complicated by hydrolysis. |

| Storage | Store at -20°C or 2-8°C, under dry conditions. | Recommended to prevent degradation, particularly hydrolysis.[8] |

Section 2: Chemical Properties & Reactivity

The chemical behavior of H-Boroproline Pinacol Hydrochloride is dominated by the electrophilic nature of its boron center and the stability of the pinacol ester protecting group.

Hydrolytic Stability: The Core Challenge

The most significant chemical property of boronic acid pinacol esters is their susceptibility to hydrolysis. The B-O bonds in the dioxaborolane ring can be cleaved by water, leading to a reversible equilibrium between the ester and the free boronic acid (H-Boroproline) plus pinacol.

Causality and Implications:

-

Mechanism: The Lewis acidic (electron-deficient) sp²-hybridized boron atom is susceptible to nucleophilic attack by water. This initiates the cleavage of the B-O bonds.

-

Influencing Factors: The rate of hydrolysis is significantly influenced by pH, solvent, and temperature.[9] Acidic conditions can catalyze the hydrolysis, while basic conditions can lead to the formation of a more stable, sp³-hybridized boronate species.

-

Analytical Challenge: This inherent instability is the primary challenge in the analytical characterization of the compound, particularly with techniques like reverse-phase HPLC that use aqueous mobile phases.[2][3][10] On-column hydrolysis can lead to inaccurate quantification, showing a lower purity of the ester and the appearance of a boronic acid peak.[9][11]

Reactivity in Synthesis

While primarily used as a final active compound, the boronic ester moiety is a cornerstone of synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Should a researcher wish to further derivatize the compound (e.g., at the pyrrolidine nitrogen after deprotection/neutralization), the pinacol boronate can readily participate in C-C bond formation with aryl or vinyl halides.

Section 3: Experimental Protocols & Methodologies

The following protocols are designed to provide accurate and reproducible characterization of H-Boroproline Pinacol Hydrochloride, with a strong emphasis on mitigating the analytical challenges posed by its hydrolytic instability.

Protocol: Purity and Stability Analysis by RP-HPLC

This protocol is optimized to minimize on-column hydrolysis, ensuring an accurate assessment of the intact pinacol ester.

Expertise & Rationale: The key to success is preventing the ester from hydrolyzing before and during analysis. This is achieved by using a non-aqueous, aprotic diluent and a mobile phase without acidic modifiers.[2][3] Certain stationary phases with low silanol activity have also been shown to reduce on-column hydrolysis.[1][10][11]

Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of H-Boroproline Pinacol Hydrochloride.

-

Dissolve in 1.0 mL of anhydrous acetonitrile (ACN). Do not use aqueous diluents. Vortex until fully dissolved.

-

Prepare samples immediately before injection to minimize degradation in the vial.

-

-

HPLC Instrumentation and Conditions:

-

Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity).[1]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH ~8-9 (unadjusted).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm.

-

Injection Volume: 5 µL.

-

-

Data Analysis:

-

The H-Boroproline Pinacol Hydrochloride should elute as a sharp, major peak.

-

The corresponding boronic acid, if present due to hydrolysis, will elute as an earlier, more polar peak.

-

Calculate purity based on the relative peak area of the pinacol ester.

-

Protocol: Structural Characterization by NMR Spectroscopy

NMR provides definitive structural confirmation. ¹H, ¹³C, and ¹¹B NMR are all valuable for characterizing this molecule.

Expertise & Rationale: Deuterated solvents must be anhydrous to prevent hydrolysis within the NMR tube. DMSO-d₆ is a good choice due to its ability to dissolve the hydrochloride salt and its low water content. ¹¹B NMR is particularly useful for confirming the presence and electronic state of the boron center.[12]

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.7 mL of anhydrous DMSO-d₆.

-

Use an NMR tube fitted with a cap to minimize atmospheric moisture exposure.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum.

-

Expected Signals: Look for characteristic peaks corresponding to the pyrrolidine ring protons, the broad singlet for the 12 protons of the two gem-dimethyl groups on the pinacol moiety (~1.2-1.3 ppm), and the proton on the boron-bearing carbon.[13][14] The NH₂⁺ protons may appear as a broad signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals: Signals for the pyrrolidine carbons, the quaternary carbons of the pinacol group (~83-84 ppm), and the methyl carbons of the pinacol group (~24-25 ppm). The carbon atom directly attached to boron may show a broadened signal due to quadrupolar relaxation of the boron nucleus.[15]

-

-

¹¹B NMR Acquisition:

-

Acquire a proton-decoupled ¹¹B spectrum.

-

Expected Signal: A single, relatively sharp resonance between δ 20-35 ppm is expected for the sp²-hybridized, trigonal planar boron atom in the dioxaborolane ring.[13] Formation of an sp³-hybridized boronate adduct (e.g., with a Lewis base) would result in a significant upfield shift.[12]

-

Workflow: Assessing Compound Integrity

A robust workflow ensures that the material used in experiments is of high quality and that its behavior is well-understood.

References

-

Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link][10][11]

-

Cui, P., & Le, T. X. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 223-229. [Link][2]

-

Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link][1]

-

Cui, P., & Le, T. X. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link][3]

-

Hosmane, N. S. (Ed.). (2011). Boron science: new technologies and applications. CRC press. [Link][16]

-

D'hooghe, M., & De Kimpe, N. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link][17]

-

Xu, J., Duran, D., & Mao, B. (2006). On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Request PDF on ResearchGate. [Link][9]

-

Matteson, D. S., & Moody, R. J. (1980). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. [Link][13]

-

DiTusa, M. R., & Smith, B. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3788-3794. [Link][12]

-

Li, C. J., et al. (2019). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Nature Communications. [Link][15]

-

PubChem. (n.d.). H-Boroproline Pinacol Hydrochloride. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link][6]

-

Magritek. (2024). Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. Magritek. [Link][14]

Sources

- 1. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. scbt.com [scbt.com]

- 6. H-Boroproline Pinacol Hydrochloride | C10H21BClNO2 | CID 71314197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-Azaindole-5-boronic acid pinacol ester CAS#: 754214-56-7 [m.chemicalbook.com]

- 8. 3-Chloropropenyl-1-boronic acid pinacol ester | [frontierspecialtychemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. par.nsf.gov [par.nsf.gov]

- 13. rsc.org [rsc.org]

- 14. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek [magritek.com]

- 15. rsc.org [rsc.org]

- 16. application.wiley-vch.de [application.wiley-vch.de]

- 17. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

H-Boroproline Pinacol Hydrochloride structure and molecular weight.

An In-Depth Technical Guide to H-Boroproline Pinacol Hydrochloride: Structure, Properties, and Applications in Dipeptidyl Peptidase-IV Inhibition

Prepared by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of H-Boroproline Pinacol Hydrochloride, a pivotal tool compound for researchers in metabolic diseases, immunology, and oncology. As a potent proline boronic acid analog, its primary utility lies in the specific and reversible covalent inhibition of Dipeptidyl Peptidase-IV (DPP-IV). This document delves into the compound's fundamental physicochemical properties, outlines a representative synthetic strategy, elucidates its mechanism of action at the molecular level, and provides a field-proven experimental protocol for its application in enzyme inhibition assays. The content herein is structured to provide not just procedural steps but the underlying scientific rationale, empowering researchers to effectively utilize this compound and interpret their results with confidence.

Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of sound experimental design. H-Boroproline Pinacol Hydrochloride is the hydrochloride salt of a pyrrolidine ring substituted with a boronic acid protected as a pinacol ester. This ester form enhances the compound's stability and handling characteristics compared to the free boronic acid, which can be prone to dehydration and trimerization.

Chemical Structure and Nomenclature

-

Systematic Name (IUPAC): 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride[1]

-

Common Synonyms: H-Boroproline Pinacol Hydrochloride, (2S)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine Hydrochloride[2][3]

Core Properties Summary

The following table summarizes the key quantitative data for H-Boroproline Pinacol Hydrochloride. These parameters are essential for calculating concentrations, assessing purity, and understanding the compound's behavior in various experimental systems.

| Property | Value | Source(s) |

| Molecular Weight | 233.54 g/mol | [1][2][4][5] |

| Molecular Formula | C₁₀H₂₀BNO₂·HCl | [2] |

| Appearance | White to off-white solid | [6] |

| Melting Point | Not available | [7] |

| Solubility | Soluble in water, methanol, DMSO | [8] |

| Storage Conditions | Long-term: -20°C; Short-term: 2-8°C | [7] |

| InChI Key | KACPBWGBUOFTBL-UHFFFAOYSA-N | [1] |

Synthesis and Structural Verification

Rationale for Synthesis Strategy

The synthesis of α-aminoboronic acids presents unique challenges, primarily the instability of the final product. The pinacol ester serves as a robust protecting group for the boronic acid moiety. This protection prevents the boronic acid from undergoing dehydration to form boroxines (cyclic trimers) and facilitates purification via standard chromatographic techniques. The hydrochloride salt form improves the compound's crystallinity and stability for long-term storage. The synthesis logically proceeds by first establishing the core pyrrolidine structure, followed by borylation and protection.

Representative Synthesis Protocol

While multiple routes exist, a common approach involves the borylation of a suitable pyrrolidine precursor. The following protocol is a representative example based on established organometallic and borylation chemistry.[9][10]

Workflow for Synthesis of H-Boroproline Pinacol Hydrochloride

Caption: A logical workflow for the synthesis of H-Boroproline Pinacol Hydrochloride.

-

Preparation of Precursor: Start with commercially available N-Boc-pyrrolidine. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine and a directing group for lithiation.

-

Directed Ortho-Lithiation: In an inert atmosphere and anhydrous THF, cool the N-Boc-pyrrolidine solution to -78°C. Add s-Butyllithium (s-BuLi) in the presence of TMEDA (tetramethylethylenediamine) to deprotonate the carbon adjacent to the nitrogen, forming a lithiated intermediate.

-

Borylation: Quench the lithiated intermediate by adding triisopropyl borate. This electrophilic boron source reacts with the carbanion to form a borate ester.

-

Pinacol Ester Formation: After acidic workup, the crude boronic acid is treated with pinacol in a suitable solvent like dichloromethane. This transesterification is often driven by the removal of water and results in the stable N-Boc-Boroproline Pinacol Ester.

-

Deprotection and Salt Formation: The Boc group is removed under acidic conditions, typically by treating the protected intermediate with a solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or diethyl ether.

-

Isolation: The final product, H-Boroproline Pinacol Hydrochloride, precipitates from the reaction mixture and can be isolated by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a standard suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR should confirm the presence of the pyrrolidine ring protons, the characteristic methyl protons of the pinacol group (a sharp singlet integrating to 12 hydrogens), and the absence of the Boc group protons. ¹³C and ¹¹B NMR can further confirm the carbon skeleton and the trivalent boron center, respectively.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated free base [M+H]⁺, confirming the correct molecular weight of the organic component.

Mechanism of Action: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

The Role of DPP-IV in Physiology

DPP-IV (also known as CD26) is a serine exopeptidase that cleaves Xaa-Proline or Xaa-Alanine dipeptides from the N-terminus of polypeptides.[11] It plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] By inhibiting DPP-IV, the active lifespan of these incretins is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV a validated therapeutic target for type 2 diabetes.[11][12]

Covalent Inhibition by the Boronic Acid Moiety

H-Boroproline mimics the natural proline substrate of DPP-IV. The key to its inhibitory power lies in the electrophilic nature of its boron atom. The catalytic triad in the active site of DPP-IV consists of Serine-630, Histidine-740, and Aspartate-708.[13]

The mechanism proceeds as follows:

-

Initial Binding: The pyrrolidine ring of the inhibitor docks into the S1 subsite of the enzyme, which has a preference for proline residues.

-

Nucleophilic Attack: The hydroxyl group of the catalytic Serine-630 performs a nucleophilic attack on the vacant p-orbital of the inhibitor's boron atom.

-

Tetrahedral Intermediate Formation: This attack forms a stable, reversible covalent bond, resulting in a tetrahedral boronate intermediate that mimics the transition state of peptide cleavage.[13] This complex effectively locks the enzyme in an inactive state. The reversibility of this bond is a key feature of boronic acid inhibitors.

Caption: Covalent inhibition of DPP-IV by H-Boroproline.

The Importance of Selectivity

The human body contains other related proteases, such as DPP8 and DPP9.[4] Non-selective inhibition of these related enzymes has been linked to toxicity in preclinical studies.[11][12] Therefore, a critical aspect of characterizing any DPP-IV inhibitor, including H-Boroproline, is to assess its selectivity against DPP8 and DPP9. While H-Boroproline is a potent DPP-IV inhibitor, its selectivity profile must be considered when designing experiments and interpreting results.[14]

Applications in Research: A Methodological Approach

Overview of Applications

H-Boroproline Pinacol Hydrochloride is primarily used as a reference inhibitor in:

-

Screening for novel DPP-IV inhibitors.

-

Studying the physiological roles of DPP-IV in vitro and in cell-based models.

-

Validating DPP-IV activity assays.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay (IC₅₀ Determination)

This protocol describes a robust, fluorescence-based method to determine the half-maximal inhibitory concentration (IC₅₀) of H-Boroproline Pinacol Hydrochloride. The assay measures the cleavage of the fluorogenic substrate Gly-Pro-AMC, which releases free, highly fluorescent AMC.[2][15]

Experimental Workflow Diagram

Caption: Workflow for determining the IC₅₀ of a DPP-IV inhibitor.

Materials:

-

H-Boroproline Pinacol Hydrochloride

-

Recombinant Human DPP-IV Enzyme

-

DPP-IV Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Inhibitor Stock: Prepare a 10 mM stock solution of H-Boroproline Pinacol Hydrochloride in DMSO. Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., 100 µM to 10 pM).

-

Enzyme Solution: Dilute the DPP-IV enzyme stock to the desired working concentration (e.g., 1.5-2.0 mU/mL) in cold Assay Buffer just before use.[5]

-

Substrate Solution: Prepare a working solution of Gly-Pro-AMC (e.g., 200 µM) in Assay Buffer.[5]

-

-

Assay Setup (in triplicate):

-

Test Wells: To each well, add 25 µL of Assay Buffer, 25 µL of the appropriate inhibitor dilution, and 25 µL of the DPP-IV enzyme solution.

-

Positive Control (100% Activity): Add 50 µL of Assay Buffer and 25 µL of the DPP-IV enzyme solution. Use DMSO as the vehicle control.

-

Blank (No Enzyme): Add 75 µL of Assay Buffer.

-

-

Pre-incubation:

-

Tap the plate gently to mix.

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[5]

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding 25 µL of the Substrate Solution to all wells, bringing the total volume to 100 µL.

-

Immediately mix and incubate the plate at 37°C for 30 minutes, protected from light.[5]

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity on a microplate reader with excitation at ~360 nm and emission at ~460 nm.[5]

-

-

Data Analysis:

-

Subtract the average fluorescence of the Blank wells from all other readings.

-

Calculate the Percent Inhibition for each inhibitor concentration using the following formula:[2][16] % Inhibition = (1 - (Fluorescence of Test Well / Fluorescence of Positive Control)) * 100

-

Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[16]

-

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its components (pyrrolidine, pinacol boronate) suggest the following precautions.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and mucous membranes.[17]

-

Storage: Store the solid compound in a tightly sealed container at -20°C for long-term stability.[7] Protect from moisture and light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

H-Boroproline Pinacol Hydrochloride is a well-characterized and potent inhibitor of DPP-IV, making it an indispensable tool for researchers. Its utility is maximized through a clear understanding of its chemical properties, its mechanism of reversible covalent inhibition, and the proper execution of validated experimental protocols. This guide provides the foundational knowledge and practical steps required to integrate this compound into research workflows effectively, ensuring data integrity and advancing scientific discovery in the field of enzyme inhibition and metabolic research.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71314197, H-Boroproline Pinacol Hydrochloride. Retrieved January 16, 2026, from [Link]

-

Lankas, G. R., Leiting, B., Roy, R. S., Eiermann, G. J., Beconi, M. G., Biftu, T., ... & Weber, A. E. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9. Diabetes, 54(10), 2988–2994. Available from: [Link]

-

Yi, L., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 886337. Available from: [Link]

-

Kelly, T. A., et al. (2008). Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. Journal of Medicinal Chemistry, 51(21), 6943-6953. Available from: [Link]

-

Coutts, S. J., Kelly, T. A., Snow, R. J., Kennedy, C. A., Barton, R. W., Adams, J., ... & Bachovchin, W. W. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry, 39(10), 2087-2094. Available from: [Link]

-

Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1363-1370. Available from: [Link]

-

ResearchGate. (2008). Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2017). To determine IC50 for DPP4 inhibitor, Whether we have to take %inhibition or Absorbence (flourescnc)on Y-axis. kindly provide me step wise procedure?. Retrieved January 16, 2026, from [Link]

-

Semantic Scholar. (2008). Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. Retrieved January 16, 2026, from [Link]

-

Etsassala, N. G. E. R., et al. (2021). Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy. Molecules, 26(15), 4433. Available from: [Link]

-

Aertgeerts, K., et al. (2005). Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. Protein Science, 14(7), 1789-1798. Available from: [Link]

-

RCSB PDB. (2003). 1NU6: Crystal structure of human Dipeptidyl Peptidase IV (DPP-IV). Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2009). 4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. Retrieved January 16, 2026, from [Link]

-

Snow, R. J., et al. (1996). Studies on Proline Boronic Acid Dipeptide Inhibitors of Dipeptidyl Peptidase IV: Identification of a Cyclic Species Containing a B-N Bond. Journal of the American Chemical Society, 118(42), 10323-10332. Available from: [Link]

-

ResearchGate. (2022). Recent Advances in the Synthesis of Pyrrolidines. Retrieved January 16, 2026, from [Link]

-

Singh, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 27(23), 8507. Available from: [Link]

-

ChemBK. (2024). 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin. Retrieved January 16, 2026, from [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Available from: [Link]

-

Sánchez-Larios, E., et al. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 27(19), 6219. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49761084, 1,2,3,6-Tetrahydropyridine-4-boronic acid, pinacol ester hydrochloride. Retrieved January 16, 2026, from [Link]

Sources

- 1. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. scbt.com [scbt.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 6. chembk.com [chembk.com]

- 7. 123948-28-7|H-Boroproline Pinacol Hydrochloride|H-Boroproline Pinacol Hydrochloride| -范德生物科技公司 [39.100.107.131]

- 8. 7-Azaindole-5-boronic acid pinacol ester CAS#: 754214-56-7 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

- 11. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. abcam.cn [abcam.cn]

- 16. researchgate.net [researchgate.net]

- 17. cdhfinechemical.com [cdhfinechemical.com]

Introduction: The Emergence of Boroproline in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Characterization of Boroproline Derivatives for Researchers, Scientists, and Drug Development Professionals.

Boron-containing compounds, once considered esoteric, have firmly established their place in modern drug discovery, with several approved drugs and numerous candidates in clinical trials.[1][2][3] Among these, α-aminoboronic acids are of particular interest due to their unique ability to act as transition-state analog inhibitors of serine and threonine proteases.[4] The boronic acid moiety, with its empty p-orbital, can form a stable, reversible covalent bond with the catalytic serine residue in an enzyme's active site, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[4][5]

Boroproline derivatives, specifically, have garnered significant attention as highly potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose homeostasis and a validated target for type 2 diabetes treatment.[6][7][8] The proline ring provides structural rigidity and specificity, guiding the boronic acid "warhead" to the enzyme's active site. This guide provides a comprehensive overview of the synthesis, handling, and detailed characterization of these powerful molecules, offering field-proven insights for their successful application in research and development.

Foundational Chemistry: Handling and Stability of Boronic Acids

A prerequisite to any synthesis is understanding the inherent chemical nature of the core functional group. Boronic acids are not without their challenges, and a failure to appreciate their stability profile can lead to failed reactions and misinterpreted data.

Key Stability Considerations:

-

Protodeboronation: This is a primary decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, a reaction often facilitated in aqueous or protic media. The rate is influenced by pH and the electronic nature of the organic substituent.[9]

-

Oxidation: The electron-deficient boron atom is susceptible to attack by reactive oxygen species, leading to oxidative deboronation that converts the boronic acid into an alcohol.[10] This instability in biological contexts can be a significant hurdle.[9][10]

-

Boroxine Formation: Under anhydrous conditions or in the solid state, three molecules of a boronic acid can undergo dehydration to form a stable six-membered cyclic trimer called a boroxine. While often reversible, this process can complicate stoichiometry and characterization.[9]

The Protective Role of Boronate Esters and MIDA Boronates:

To circumvent these stability issues, boronic acids are frequently converted into more stable derivatives.[9]

-

Boronate Esters: Reaction with diols, most commonly pinacol, yields pinacol esters. These derivatives are generally stable enough for purification by column chromatography while remaining sufficiently reactive for subsequent transformations.[9][11]

-

MIDA Boronates: For particularly unstable boronic acids (e.g., 2-heterocyclic or vinyl derivatives), N-methyliminodiacetic acid (MIDA) boronates offer exceptional benchtop stability.[12][13] A key advantage is their capacity for slow, controlled release of the free boronic acid in situ under specific reaction conditions, preventing decomposition before the desired reaction can occur.[12][13]

Synthetic Strategies for Boroproline Derivatives

The synthesis of boroproline requires stereocontrolled methods to establish the desired configuration at the carbon atom bearing the boron moiety. Several approaches have been developed, with one of the most effective being the asymmetric lithiation of N-Boc-pyrrolidine.

Workflow: Asymmetric Synthesis of Boroproline

Caption: Asymmetric synthesis of boroproline via (-)-sparteine-mediated lithiation.

Detailed Experimental Protocol: Synthesis of (R)-Boroproline TFA Salt

This protocol is adapted from established methodologies for the asymmetric synthesis of boroproline.[14]

Step 1: Asymmetric Lithiation and Borylation

-

Preparation: To a flame-dried, argon-purged flask at -78 °C, add anhydrous diethyl ether.

-

Ligand Addition: Add (-)-sparteine (1.1 equivalents) via syringe.

-

Base Addition: Add sec-Butyllithium (s-BuLi, 1.1 equivalents) dropwise and stir the resulting solution for 15 minutes.

-

Substrate Addition: Add a solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous diethyl ether dropwise over 30 minutes, ensuring the internal temperature remains below -75 °C.

-

Causality: The s-BuLi/(-)-sparteine complex acts as a chiral base, selectively abstracting the proton at the 2-position of the pyrrolidine ring to generate a configurationally stable α-aminoorganolithium intermediate.[14]

-

-

Reaction: Stir the reaction mixture at -78 °C for 4 hours.

-

Electrophilic Quench: Add triisopropyl borate (1.5 equivalents) dropwise.

-

Warming: Allow the reaction to warm slowly to room temperature overnight.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is often protected directly as a pinanediol or pinacol ester for purification and enantiomeric excess determination via HPLC.[14]

Step 2: Deprotection to Yield Boroproline Salt

-

Cleavage: Dissolve the purified N-Boc-boroproline derivative in dichloromethane (DCM).

-

Acidolysis: Add trifluoroacetic acid (TFA, ~10 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Causality: TFA efficiently cleaves the tert-butyloxycarbonyl (Boc) protecting group, exposing the secondary amine.

-

-

Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the (R)-Boroproline trifluoroacetate ammonium salt as a solid.[14]

In-Depth Characterization of Boroproline Derivatives

Unambiguous characterization is critical to confirm the structure, purity, and stereochemistry of the final compound. A multi-technique approach is essential for a complete picture.

Characterization Workflow

Caption: A multi-technique workflow for the characterization of boroproline derivatives.

Spectroscopic Methods

-

NMR Spectroscopy: This is the most powerful tool for structural elucidation in solution.

-

¹H and ¹³C NMR: Provide standard information about the carbon-proton framework of the molecule, confirming the integrity of the proline ring and any coupled peptide residues.

-

¹¹B NMR: This is indispensable for characterizing boronic acids. Boron has two NMR-active nuclei, ¹¹B (I=3/2, 80.1% abundance) and ¹⁰B (I=3, 19.9% abundance), with ¹¹B being the preferred nucleus due to its higher sensitivity and smaller quadrupole moment.[15][16] The chemical shift is highly diagnostic of the boron atom's coordination state.[17][18] For accurate measurements, using quartz NMR tubes is recommended to avoid the broad signal from the borosilicate glass of standard tubes.[16]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) is a well-suited technique for these polar, often non-volatile compounds.[19] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

A key diagnostic feature is the isotopic signature of boron. The natural abundance of ¹⁰B (~20%) and ¹¹B (~80%) results in a characteristic M+1 peak with approximately 25% the intensity of the molecular ion peak for every boron atom in the molecule, providing a clear marker for boron-containing fragments.[20] Care must be taken, as boron can sometimes be leached from borosilicate glassware, creating artifacts in the mass spectrum.[21]

-

Crystallographic Methods

-

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides the ultimate, unambiguous proof of molecular structure, including the absolute stereochemistry and the precise bond lengths and angles of the boron center.[22][23][24][25] This technique has been crucial in confirming the structures of boronic esters and their complexes with enzymes.[26]

Summary of Key Characterization Data

| Technique | Parameter | Typical Observation for Boroproline Derivatives | Significance |

| ¹¹B NMR | Chemical Shift (δ) | ~28-30 ppm: Trigonal planar boronic acid/ester.~8-15 ppm: Tetrahedral boronate (e.g., N-B adduct).[17]~3-9 ppm: Tetrahedral adduct with enzyme Ser-OH.[27] | Determines the coordination state and hybridization of the boron atom. |

| ¹H NMR | Proline Ring Protons | Complex multiplets, specific chemical shifts and couplings confirm ring integrity and substitution pattern.[28] | Confirms the core scaffold of the molecule. |

| ESI-MS | Isotopic Pattern | Presence of a significant M+1 peak (or corresponding fragment peaks) due to the ¹⁰B/¹¹B isotopes.[20] | Confirms the presence of boron in the molecule. |

| HRMS | Exact Mass | Measured m/z matches the calculated value for the elemental formula within a narrow tolerance (e.g., <5 ppm). | Confirms the elemental composition. |

Application Case Study: Boroproline Dipeptides as DPP-IV Inhibitors

The primary driver for the development of boroproline derivatives has been their remarkable efficacy as inhibitors of serine proteases, particularly DPP-IV.[6][7][8]

DPP-IV is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, the active lifetime of these hormones is prolonged, leading to improved glycemic control.[8] Boroproline-containing dipeptides, such as Val-boroPro (Talabostat), are among the most potent DPP-IV inhibitors identified.[6][26]

Mechanism of Inhibition

The inhibitory power of boroproline stems from its design as a transition-state analog.

Caption: Mechanism of DPP-IV inhibition by a boroproline dipeptide.

-

Binding: The dipeptide inhibitor docks into the active site. The P1 proline ring fits into the S1 specificity pocket of DPP-IV.[7]

-

Covalent Adduct Formation: The nucleophilic hydroxyl group of the catalytic serine (Ser630) attacks the electrophilic, trigonal planar boron atom of boroproline.[29][30][31]

-

Transition-State Mimicry: This attack forms a stable, tetrahedral, and covalent boronate adduct.[4] This structure mimics the fleeting tetrahedral intermediate formed during normal peptide substrate hydrolysis, but it is far more stable, effectively "trapping" and inactivating the enzyme.

This potent and specific mechanism of action underscores the importance of mastering the synthesis and characterization of these complex and highly valuable molecules for therapeutic development.

References

-

4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. (2012). PubMed. Available at: [Link]

-

Synthesis of α-aminoboronic acids. (2016). Chemical Society Reviews. Available at: [Link]

-

Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. (n.d.). PubMed. Available at: [Link]

-

Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. (n.d.). Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC - PubMed Central. Available at: [Link]

-

Mass spectrometnc analysis for organic boron compounds. (n.d.). ResearchGate. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Available at: [Link]

-

Autochelation in Dipeptide Boronic Acids: pH-Dependent Structures and Equilibria of Asp-boroPro and His-boroPro by NMR Spectroscopy. (2005). Journal of the American Chemical Society. Available at: [Link]

-

Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety. (n.d.). ResearchGate. Available at: [Link]

-

X-Ray crystallographic determination of the structure of the p-bromophenylboronate ester of 17α,20β,21-trihydroxypregn-4-en-3-one. (1976). Semantic Scholar. Available at: [Link]

-

The synthesis of boroproline derivatives. (n.d.). ResearchGate. Available at: [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society. Available at: [Link]

-

The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019). PMC - NIH. Available at: [Link]

- X-ray molecular structure of boronate ester 30 [(CCDC-1537382); thermal... (n.d.). ResearchGate. Available at: https://www.researchgate.net/figure/X-ray-molecular-structure-of-boronate-ester-30-CCDC-1537382-thermal-ellipsoids-shown_fig2_316081395

-

4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. (n.d.). ResearchGate. Available at: [Link]

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Available at: [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH. Available at: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. Available at: [Link]

-

Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. Available at: [Link]

-

A (-)-sparteine-directed highly enantioselective synthesis of boroproline. Solid- and solution-state structure and properties. (2007). PubMed. Available at: [Link]

-

Single-crystal X-ray structures a, The activated pinacol boronic ester,... (n.d.). ResearchGate. Available at: [Link]

-

Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. (1996). Semantic Scholar. Available at: [Link]

-

Studies on Proline Boronic Acid Dipeptide Inhibitors of Dipeptidyl Peptidase IV: Identification of a Cyclic Species Containing a B-N Bond. (n.d.). Journal of the American Chemical Society. Available at: [Link]

-

Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. (n.d.). PMC - NIH. Available at: [Link]

-

Recent developments in the medicinal chemistry of single boron atom-containing compounds. (n.d.). PMC - NIH. Available at: [Link]

-

Boronic ester-linked macrocyclic lipopeptides as serine protease inhibitors targeting Escherichia coli type I signal peptidase. (2018). PubMed. Available at: [Link]

- Chemical Ionization Mass Spectrometry of Selected Boron Compounds. (1972). Google Books.

-

Mass Spectrometry in Boron Chemistry. (2009). ACS Publications - American Chemical Society. Available at: [Link]

-

A novel approach to 2,4-ethanoproline. (n.d.). ResearchGate. Available at: [Link]

-

Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen. (2008). PubMed. Available at: [Link]

-

Boron artifacts in mass spectrometry originating from glass bottles. (2014). Wiley Analytical Science. Available at: [Link]

-

Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. (n.d.). NIH. Available at: [Link]

-

Molecular targets of boronic acids. Serine Proteases include:... (n.d.). ResearchGate. Available at: [Link]

-

11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. (n.d.). PubMed. Available at: [Link]

-

A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

NMR of boron compounds. (n.d.). Semantic Scholar. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Available at: [Link]

-

Boron NMR Spectroscopy. (2018). Magritek. Available at: [Link]

- Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride. (n.d.). Google Patents.

-

Boron NMR. (n.d.). University of Ottawa. Available at: [Link]

-

Synthesis of (2S,4R)-4-aminoethyl-L-Pro and (2S,4R)-4-carboxymethyl-L-Pro from (2S,4R)-Nα-Boc-4-hydroxy-L-Pro methyl ester. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 3. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pnas.org [pnas.org]

- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A (-)-sparteine-directed highly enantioselective synthesis of boroproline. Solid- and solution-state structure and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Boron NMR Spectroscopy - Magritek [magritek.com]

- 16. Boron NMR [chem.ch.huji.ac.il]

- 17. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NMR of boron compounds | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 22. X-Ray crystallographic determination of the structure of the p-bromophenylboronate ester of 17α,20β,21-trihydroxypregn-4-en-3-one | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. application.wiley-vch.de [application.wiley-vch.de]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Boronic ester-linked macrocyclic lipopeptides as serine protease inhibitors targeting Escherichia coli type I signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Boroproline Pinacol Hydrochloride: A Potent, Reversible Covalent Inhibitor for Dipeptidyl Peptidase IV (DPP-IV) Research

An In-Depth Technical Guide for Researchers

This guide provides an in-depth technical overview of H-Boroproline Pinacol Hydrochloride, a critical tool for researchers studying dipeptidyl peptidase IV (DPP-IV). We will move beyond simple protocols to explore the mechanistic underpinnings, the rationale behind experimental design, and the practical considerations for its effective use in the laboratory.

The Target: Dipeptidyl Peptidase IV (DPP-IV) and Its Significance

Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase ubiquitously expressed on the surface of most cell types.[1] Its primary physiological role of therapeutic interest is the inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4]

-

The Incretin Effect: In response to food intake, GLP-1 and GIP are released from the gut and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release.[3][5][6] This action is crucial for maintaining glucose homeostasis.

-

Rapid Inactivation: DPP-IV rapidly cleaves and inactivates these hormones, giving GLP-1 a circulating half-life of only about one minute.[7] By inhibiting DPP-IV, the active levels of GLP-1 and GIP are prolonged, enhancing the body's natural ability to control blood glucose.[2][5]

This mechanism has made DPP-IV a validated and highly successful therapeutic target for the management of type 2 diabetes mellitus.[8][9][10] Consequently, potent and selective inhibitors are invaluable research tools for dissecting the broader physiological roles of DPP-IV in immune regulation, signal transduction, and inflammation.[1][3]

The Inhibitor: H-Boroproline Pinacol Hydrochloride

H-Boroproline Pinacol Hydrochloride is a proline boronic acid analog.[11][12] Boronic acids have emerged as a powerful class of enzyme inhibitors, largely due to the unique properties of the boron atom.[13][14] They are capable of forming stable, yet reversible, covalent bonds with the catalytic serine residues found in proteases like DPP-IV.[15][16]

| Property | Value |

| Chemical Name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine Hydrochloride[11] |

| CAS Number | 123948-28-7[11] |

| Molecular Formula | C₁₀H₂₀BNO₂·HCl[11] |

| Molecular Weight | 233.54 g/mol [11] |

| Structure | A proline analog where the carboxylate is replaced by a boronic acid group protected as a pinacol ester. |

Key Structural Features:

-

Proline Mimic: The pyrrolidine ring mimics the natural proline residue, guiding the inhibitor to the active site of proline-specific peptidases like DPP-IV.

-

Boronic Acid "Warhead": The boron atom is the key functional group responsible for inhibition. It acts as a potent electrophile.

-

Pinacol Ester Protection: The boronic acid is protected as a pinacol ester. This serves two purposes: it increases the compound's stability for storage and handling, and it masks the reactive boronic acid until it is in an aqueous environment (like an assay buffer or in vivo), where it hydrolyzes to the active form.

-

Hydrochloride Salt: The hydrochloride salt form generally improves the solubility and stability of the solid compound.

The Interaction: A Reversible Covalent Mechanism

The potency of H-Boroproline derives from its ability to act as a transition-state analog, forming a reversible covalent adduct with the catalytic Ser630 residue in the DPP-IV active site.

The inhibition mechanism involves the nucleophilic attack of the hydroxyl group of Ser630 on the electrophilic boron atom. This forms a tetrahedral boronate adduct, which is stabilized by interactions with the surrounding catalytic residues, including His740. This adduct mimics the high-energy tetrahedral intermediate formed during normal peptide hydrolysis, thus blocking the enzyme's catalytic activity.[15] Unlike some covalent inhibitors that form irreversible bonds, this interaction is reversible, a key feature of many boronic acid-based drugs.[15][16]

Caption: Mechanism of DPP-IV inhibition by H-boroProline.

In Vitro Characterization: A Practical Workflow

Validating the inhibitory activity and selectivity of H-Boroproline Pinacol Hydrochloride is a foundational step. The following section provides not just a protocol, but the scientific reasoning behind it.

Core Protocol: DPP-IV Inhibition Assay (Fluorometric)

This assay quantifies the ability of the inhibitor to block DPP-IV from cleaving a synthetic substrate. The use of a fluorogenic substrate provides high sensitivity.

Principle: Recombinant human DPP-IV is incubated with the inhibitor. A fluorogenic substrate, typically Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC), is then added.[1] If DPP-IV is active, it cleaves the substrate, releasing free AMC, which fluoresces. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.

Materials:

-

H-Boroproline Pinacol Hydrochloride

-

Substrate: Gly-Pro-AMC

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0[18]

-

Positive Control Inhibitor (e.g., Sitagliptin)[1]

-

Solvent: DMSO or Assay Buffer

-

96-well black microplates

-

Fluorescence microplate reader (Ex: 350-360 nm, Em: 450-465 nm)[1]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of H-Boroproline Pinacol Hydrochloride (e.g., 10 mM in DMSO). Rationale: DMSO is a common solvent for organic compounds, but its final concentration in the assay should be kept low (<1%) to avoid affecting enzyme activity.

-

Create a serial dilution series of the inhibitor in Assay Buffer to test a range of concentrations (e.g., from 100 µM to 1 pM). Rationale: A wide concentration range is essential to accurately determine the IC₅₀ value.

-

Dilute the DPP-IV enzyme in Assay Buffer to the desired working concentration. Rationale: The enzyme concentration should be optimized to yield a robust signal within the linear range of the instrument during the reaction time.

-

Prepare the Gly-Pro-AMC substrate solution in Assay Buffer. Rationale: The substrate concentration is typically set at or near its Michaelis-Menten constant (Km) for sensitive IC₅₀ determination.

-

-

Assay Setup (per well):

-

Inhibitor Wells: Add 10 µL of each inhibitor dilution.

-

100% Activity Control: Add 10 µL of Assay Buffer (or solvent if used for inhibitor).

-

Background Control: Add 20 µL of Assay Buffer (no enzyme).

-

To all wells except the background control, add 10 µL of diluted DPP-IV enzyme.

-

-

Pre-incubation:

-

Mix the plate gently and pre-incubate for 10-15 minutes at 37°C.[18] Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is particularly important for slow-binding or covalent inhibitors.

-

-

Reaction Initiation:

-

Add 80 µL of the substrate solution to all wells to initiate the reaction. The final volume is 100 µL.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Read the fluorescence kinetically (e.g., every minute for 30 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).[1][18] Rationale: A kinetic read is often preferred as it ensures the reaction velocity is measured during the initial linear phase and can help identify time-dependent inhibition.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

-

Plot the % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: Workflow for an in vitro DPP-IV inhibition assay.

Critical Insight: Selectivity Profiling

While potent inhibition of DPP-IV is desired, selectivity is paramount for a high-quality research tool. The DPP family includes other peptidases like DPP8 and DPP9. Inhibition of these related enzymes has been linked to adverse effects in preclinical studies.[19][20] Therefore, a self-validating study must confirm that H-Boroproline is selective for DPP-IV.

Methodology: The protocol is identical to the one described in 4.1, but is repeated using recombinant DPP8 and DPP9 enzymes. The resulting IC₅₀ values are then compared.

Example Data Presentation:

| Enzyme | H-Boroproline IC₅₀ (nM) | Selectivity (Fold vs. DPP-IV) |

| DPP-IV | 5 | - |

| DPP8 | >10,000 | >2000x |

| DPP9 | >10,000 | >2000x |

This is example data for illustrative purposes. A high selectivity ratio demonstrates that the compound's activity is specifically directed against the intended target at relevant concentrations.

Pharmacological Considerations: PK/PD

When transitioning from in vitro to in vivo models, it is essential to understand the distinction between pharmacokinetics (PK) and pharmacodynamics (PD).[21]

-

Pharmacokinetics (PK): Describes what the body does to the drug. This includes absorption, distribution, metabolism, and excretion (ADME).[21] For H-Boroproline, a key PK event is the hydrolysis of the pinacol ester to the active boronic acid. The overall PK profile will determine the concentration and duration of the active inhibitor at the target site.[22]

-

Pharmacodynamics (PD): Describes what the drug does to the body.[21] In this case, the primary PD effect is the inhibition of DPP-IV activity, leading to increased levels of active GLP-1 and subsequent physiological responses like improved glucose tolerance.

Studying the PK/PD relationship is crucial for designing meaningful in vivo experiments, ensuring that sufficient drug concentrations are achieved to elicit the desired biological effect.[21]

Synthesis and Safe Handling

Synthesis Outline: The synthesis of boroProline analogs typically involves multi-step processes. A common route involves the stereoselective synthesis of a protected proline derivative, followed by a borylation step. This can be achieved by reacting a suitable intermediate with a trialkyl borate and then transesterifying with pinacol.[23][24] Another approach is the palladium-catalyzed borylation of an appropriate precursor with bis(pinacolato)diboron.[25]

Safety and Handling:

-

As with all laboratory chemicals, H-Boroproline Pinacol Hydrochloride should be handled in accordance with good laboratory practices.

-

Consult the Safety Data Sheet (SDS) before use. Compounds of this class may be classified as skin, eye, and respiratory irritants.[26]

-

Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[27]

Conclusion

H-Boroproline Pinacol Hydrochloride is a highly potent and selective research tool for the study of DPP-IV. Its power lies in its proline-mimicking structure and its boronic acid warhead, which enables a reversible covalent inhibition mechanism that mimics the natural enzymatic transition state. By following rigorous, well-reasoned experimental protocols for in vitro characterization and understanding its fundamental pharmacological properties, researchers can confidently employ this inhibitor to explore the multifaceted roles of DPP-IV in metabolic disease, immunology, and beyond.

References

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI. [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2023). ResearchGate. [Link]

-

DPP-4 inhibitors and their potential role in the management of type 2 diabetes. (2007). ResearchGate. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. [Link]

-

Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (2023). NCBI Bookshelf. [Link]

-

Clinical Use of DPP-4 Inhibitors. (2019). Frontiers in Endocrinology. [Link]

-

Clinical Use of DPP-4 Inhibitors. (2019). PubMed Central (PMC). [Link]

-

Design and discovery of boronic acid drugs. (2020). Semantic Scholar. [Link]

-

Design and discovery of boronic acid drugs. (2020). PubMed. [Link]

-

What are DPP-4 inhibitors and how do they work? (2024). News-Medical.net. [Link]

-

Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. (1995). PubMed. [Link]

-

4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. (2012). ResearchGate. [Link]

-

4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. (2012). PubMed. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). PubMed Central (PMC). [Link]

-

Advances in Pharmacodynamics and Pharmacokinetics of Boron-Containing Compounds. (2018). ResearchGate. [Link]

-

cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization. (2006). PubMed. [Link]

-

A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (2023). PubMed Central (PMC). [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed Central (PMC). [Link]

-

Inhibition of DPP-IV Activity and Stimulation of GLP-1 Release by Gastrointestinally Digested Black Soldier Fly Prepupae. (2023). MDPI. [Link]

-

Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (2017). PubMed Central (PMC). [Link]

-

The Difference Between Pharmacokinetics and Pharmacodynamics. (n.d.). BioAgilytix. [Link]

-

DPP4 Inhibitor Mechanism of Action. (n.d.). My Endo Consult. [Link]

-

Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. (2014). Endocrine Reviews. [Link]

-

Schematic representation of DPP-4 X-ray crystal structures. (2022). ResearchGate. [Link]

-

Structural Dynamics of DPP-4 and Its Influence on the Projection of Bioactive Ligands. (2018). PubMed Central (PMC). [Link]

-

Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety. (2010). ResearchGate. [Link]

-

Mechanism of Action of DPP-4 Inhibitors—New Insights. (2012). PubMed Central (PMC). [Link]

-

X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2018). PubMed Central (PMC). [Link]

-

Synthesis of biologically active boron-containing compounds. (2016). PubMed Central (PMC). [Link]

-

Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (2020). Organic Syntheses. [Link]

-

Synthesis of Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (2013). eScholarship.org. [Link]

-

Active site-directed probes targeting dipeptidyl peptidases 8 and 9. (2024). PubMed. [Link]

-

Studies on Proline Boronic Acid Dipeptide Inhibitors of Dipeptidyl Peptidase IV: Identification of a Cyclic Species Containing a B-N Bond. (1996). Journal of the American Chemical Society. [Link]

Sources

- 1. content.abcam.com [content.abcam.com]

- 2. What are DPP-4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Use of DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. scbt.com [scbt.com]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 14. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Active site-directed probes targeting dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bioagilytix.com [bioagilytix.com]

- 22. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 25. ftp.orgsyn.org [ftp.orgsyn.org]

- 26. assets.thermofisher.cn [assets.thermofisher.cn]

- 27. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Technical Guide to the Stability and Solubility of H-Boroproline Pinacol Hydrochloride

Introduction

H-Boroproline Pinacol Hydrochloride is a proline boronic acid analog that serves as a potent inhibitor of dipeptidyl aminopeptidase IV (DPP-IV).[1] Its unique structure, featuring a boronic acid shielded by a pinacol ester, makes it an invaluable tool for researchers in enzymology and drug development. However, the very features that grant its biological activity—the carbon-boron bond and its protective ester—also introduce specific challenges related to its chemical stability and solubility. A comprehensive understanding of these properties is not merely academic; it is fundamental to ensuring the accuracy, reproducibility, and relevance of experimental outcomes.

This guide provides an in-depth analysis of the factors governing the stability and solubility of H-Boroproline Pinacol Hydrochloride. Moving beyond simple protocols, we will explore the mechanistic underpinnings of its degradation pathways and solubility behavior. We will equip researchers, scientists, and drug development professionals with the field-proven insights and validated methodologies required to handle this compound with confidence, thereby ensuring the integrity of their research and development programs.

Section 1: Core Physicochemical Properties

A foundational understanding begins with the molecule's basic identity. H-Boroproline Pinacol Hydrochloride is the salt form of a protected amino acid derivative, which enhances its solubility and handling characteristics compared to the free base.

| Property | Value | Source |

| IUPAC Name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride | [2] |

| CAS Number | 123948-28-7 | [1][2] |

| Molecular Formula | C₁₀H₂₁BClNO₂ | [1][2] |

| Molecular Weight | 233.54 g/mol | [1][2] |

| 2D Structure | (See below) |

Figure 1. Chemical Structure of H-Boroproline Pinacol Hydrochloride.

Section 2: The Stability Profile: A Tale of Reversible Protection

The stability of H-Boroproline Pinacol Hydrochloride is dominated by the chemistry of its boronic ester group. While the pinacol moiety offers significant protection compared to the free boronic acid, it is not impervious, and understanding its vulnerabilities is key to preventing experimental artifacts.

The Primary Degradation Pathway: Hydrolysis

The most significant stability concern for pinacol boronate esters is their susceptibility to hydrolysis, a reversible reaction that regenerates the free boronic acid and pinacol.[3][4][5] This process is often the root cause of inconsistent results in biological assays and challenges in analytical characterization.

Causality Behind the Instability: The boron atom in the pinacol ester is Lewis acidic, making it susceptible to nucleophilic attack by water. This equilibrium is heavily influenced by the surrounding environment, particularly pH. Studies have shown that the rate of hydrolysis for phenylboronic pinacol esters is considerably accelerated at physiological pH.[5] For researchers working in biological systems (typically pH 7.2-7.4), this means that the compound can begin to deprotect the moment it is introduced into aqueous buffers.

Protocol: Forced Degradation of H-Boroproline Pinacol Hydrochloride

-

Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 40°C. Sample at 2, 8, and 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature. Sample at 30 min, 1 hr, and 4 hours. Note: Base-catalyzed hydrolysis is typically much faster.

-

Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep in the dark at room temperature. Sample at 2, 8, and 24 hours.

-

Thermal Stress: Store the stock solution at 60°C. Sample at 1, 3, and 7 days.

-

Sample Processing: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

-

Analysis: Analyze all stressed samples, alongside an unstressed control, using a stability-indicating HPLC method (see Section 2.4).

Analytical Methodologies & The On-Column Hydrolysis Problem

Accurate analysis of boronic pinacol esters is complicated by their tendency to hydrolyze under typical Reversed-Phase HPLC (RPLC) conditions. [4]The aqueous mobile phases and acidic modifiers (like formic or trifluoroacetic acid) common in RPLC can act as catalysts for on-column deprotection, leading to inaccurate purity readings and the appearance of a "ghost peak" for the free boronic acid.

Trustworthiness Through Method Selection: To ensure analytical data is trustworthy, the method itself must not induce degradation.

-